molecular formula C29H36N4O4 B2602895 N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 1223896-38-5

N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B2602895
CAS No.: 1223896-38-5
M. Wt: 504.631
InChI Key: VOWYGRXIBXXMBH-UHFFFAOYSA-N
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Description

This product, N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, is a high-purity chemical compound provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. As a quinazoline derivative, this compound is of significant interest in medicinal chemistry and pharmaceutical research. Its structure suggests potential as a scaffold for developing enzyme inhibitors. Researchers should consult the scientific literature for this specific compound's confirmed mechanism of action, primary applications, and biological activity, as this information is not currently available in the sourced data. Precise chemical data (e.g., Molecular Weight, Molecular Formula, SMILES) would be populated here from analytical results.

Properties

IUPAC Name

N-cyclohexyl-5-[1-[2-(3,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4/c1-20-16-21(2)18-23(17-20)31-27(35)19-33-25-13-7-6-12-24(25)28(36)32(29(33)37)15-9-8-14-26(34)30-22-10-4-3-5-11-22/h6-7,12-13,16-18,22H,3-5,8-11,14-15,19H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWYGRXIBXXMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A cyclohexyl group
  • A 3,5-dimethylphenyl amino moiety
  • A quinazoline core with dioxo and dihydro functionalities

This unique configuration is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains and fungi, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It could reduce ROS levels in cells, contributing to its antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their analogs. Here are key findings:

StudyFindings
Investigated derivatives of triazole compounds with similar structures; demonstrated strong antimicrobial activity against Candida species and E. coli.
Identified heterocyclic scaffolds for anticancer activity; compounds showed effective inhibition of Polo-like kinase 1 (Plk1), relevant to cell proliferation control.
Explored the synthesis and application of triazolopyrimidine derivatives; highlighted potential in drug development for various diseases including cancer.

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinazoline Derivatives

Compound ID/Name Core Structure Key Substituents Potential Applications Reference
Target Compound Quinazoline-dione Cyclohexyl-pentanamide, 3,5-dimethylphenylacetamide Hypothesized kinase inhibitor
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one Spiroquinazoline-thione 4-Methoxyphenyl, spirocyclohexane Anticancer (inferred)
299928-87-3/3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one Quinazolin-4-one 4-Bromophenyl, 6,8-dichloro, 2-methyl Antimicrobial

Key Observations :

  • The target compound’s quinazoline-dione core distinguishes it from analogs like 299928-87-3, which features a simpler quinazolin-4-one structure. The dione group may enhance hydrogen-bonding interactions with biological targets .

Pentanamide-Containing Analogues

Table 2: Comparison of Pentanamide Derivatives

Compound ID/Name Core Structure Substituents on Pentanamide Chain Bioactivity Reference
Target Compound Quinazoline-dione Cyclohexyl, 3,5-dimethylphenylacetamide Not reported
C F2: N-(4-(3,4-dimethylisoxazole-5-yl) sulfamoyl) phenyl-2-(1,3-dioxoisoindoline-2-yl)4-methyl pentanamide Isoxazole-sulfamoyl phenyl 1,3-Dioxoisoindoline, 4-methyl Enzyme inhibition (hypothetical)
C F3: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl) sulfamoyl) phenyl) pentanamide Isoxazole-sulfamoyl phenyl 1,3-Dioxoisoindoline, 5-methylisoxazole Anti-inflammatory (inferred)

Key Observations :

  • The target compound’s cyclohexyl group contrasts with the sulfamoyl-phenyl-isoxazole moieties in C F2 and C F3. This difference likely alters solubility; cyclohexyl groups increase lipophilicity, whereas sulfamoyl groups enhance hydrophilicity .

Stereochemical and Functional Group Variations

Table 3: Stereochemical and Functional Group Comparisons

Compound ID/Name Stereochemistry Functional Groups Synthesis Method Reference
Target Compound Not specified Quinazoline-dione, acetamide, pentanamide Likely carbodiimide coupling
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Complex stereochemistry Tetrahydropyrimidinone, diphenylhexane Multi-step peptide coupling

Key Observations :

  • Unlike the stereochemically complex compound from , the target compound’s stereochemistry is unspecified, implying it may exist as a racemic mixture. This could reduce target specificity compared to enantiopure analogs .
  • The synthesis of the target compound likely employs carbodiimide-mediated coupling (as in ), a common method for amide bond formation. This contrasts with the multi-step peptide coupling required for stereochemically defined analogs .

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